molecular formula C11H13NO2 B6605198 methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate CAS No. 2751702-93-7

methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate

Cat. No. B6605198
CAS RN: 2751702-93-7
M. Wt: 191.23 g/mol
InChI Key: ZIQVVFIUZOXVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate, also known as Methylindene-4-carboxylate, is an organic compound that is used in various scientific research applications. It is a derivative of indene, which is an aromatic hydrocarbon found in coal tar. Methylindene-4-carboxylate is a colorless liquid that has a strong odor and is soluble in organic solvents.

Scientific Research Applications

Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as indene derivatives, indene-based polymers, and indene-based pharmaceuticals. It is also used in the synthesis of heterocyclic compounds and in the study of the structure and reactivity of organic molecules.

Mechanism of Action

Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate is an organic compound that can be used in various scientific research applications. It is believed to act as an electron donor, which means it can donate electrons to other molecules. This property makes it useful in the synthesis of various organic compounds, as well as in the study of the structure and reactivity of organic molecules.
Biochemical and Physiological Effects
methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate is believed to have a number of biochemical and physiological effects. It is believed to have antioxidant properties, which means it can help protect the body from damage caused by free radicals. It is also believed to have anti-inflammatory and anti-bacterial properties, which may help to reduce inflammation and fight off bacterial infections.

Advantages and Limitations for Lab Experiments

Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize and is readily available. Additionally, it is stable and has a low toxicity, making it safe to use in experiments. However, it is not very soluble in water, so it may be difficult to dissolve in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate. One potential direction is to explore its potential as a therapeutic agent. Additionally, more research could be done to explore its potential as an antioxidant, anti-inflammatory, and anti-bacterial agent. Additionally, further research could be conducted to explore its potential in the synthesis of indene derivatives, indene-based polymers, and indene-based pharmaceuticals. Finally, more research could be done to explore its potential in the study of the structure and reactivity of organic molecules.

Synthesis Methods

Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate can be synthesized through a two-step process. The first step involves the reaction of indene with formaldehyde in the presence of an acid catalyst. The second step involves the reaction of the resulting product with methylamine in the presence of an acid catalyst. The resulting product is methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate.

properties

IUPAC Name

methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-5-6-10(12)8-4-2-3-7(8)9/h5-6H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQVVFIUZOXVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCC2=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate

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